4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1008529-62-1
VCID: VC11678237
InChI: InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester

CAS No.: 1008529-62-1

Cat. No.: VC11678237

Molecular Formula: C12H15ClO2

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester - 1008529-62-1

Specification

CAS No. 1008529-62-1
Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
IUPAC Name ethyl 4-chloro-3-propan-2-ylbenzoate
Standard InChI InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3
Standard InChI Key DYUMXHIWVFPGHA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 4-chloro-3-(propan-2-yl)benzoate. Common synonyms include:

  • 4-Chloro-3-isopropylbenzoic acid ethyl ester

  • Benzoic acid, 4-chloro-3-(1-methylethyl)-, ethyl ester .

Molecular Structure

The molecule consists of a benzene ring with three substituents:

  • A chlorine atom at the para position (C4).

  • An isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) at the meta position (C3).

  • An ethoxycarbonyl group (COOCH2CH3-\text{COOCH}_2\text{CH}_3) at the ortho position relative to the chlorine .

The spatial arrangement of these groups influences reactivity, solubility, and intermolecular interactions.

Physicochemical Properties

Basic Properties

  • Molecular Formula: C12H15ClO2\text{C}_{12}\text{H}_{15}\text{ClO}_2

  • Molecular Weight: 226.7 g/mol

  • Appearance: Typically a colorless to pale yellow liquid .

  • Solubility: Likely soluble in organic solvents like ethanol, ether, and dichloromethane, but poorly soluble in water due to its hydrophobic aromatic backbone .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1,710 cm1^{-1} (ester carbonyl) and ν(C-Cl)\nu(\text{C-Cl}) at ~750 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: A triplet for the ethyl ester (OCH2CH3-\text{OCH}_2\text{CH}_3) at δ 1.2–1.4 ppm, a septet for the isopropyl group at δ 2.9–3.1 ppm, and aromatic protons between δ 7.2–8.0 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbon at ~165 ppm, aromatic carbons between 120–140 ppm, and isopropyl carbons at 20–25 ppm .

Comparative Analysis with Analogues

Property4-Chloro-3-isopropylbenzoate (Ethyl Ester)Isopropyl 4-Chlorobenzoate Ethyl 4-Chloro-3-methylbenzoate
Molecular FormulaC12H15ClO2\text{C}_{12}\text{H}_{15}\text{ClO}_2C10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2C10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2
Molecular Weight (g/mol)226.7198.6198.6
Boiling PointNot reported~300°C (estimated)~250°C (estimated)
Solubility in WaterLowLowLow

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via esterification of 4-chloro-3-isopropylbenzoic acid with ethanol under acidic conditions . Alternative methods include:

  • Electrochemical Chlorination: A patent describes chlorination using electrolysis, which avoids corrosive reagents like sulfuryl chloride. This method could be adapted for introducing the chlorine substituent.

  • Grignard Reaction: Introducing the isopropyl group via reaction with isopropyl magnesium bromide, followed by esterification.

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at the C3 and C4 positions requires controlled reaction conditions.

  • Byproduct Management: Chlorination byproducts (e.g., di- or tri-chlorinated derivatives) must be minimized through temperature and catalyst optimization .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s ester and chloro groups make it a precursor for:

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): Analogous to ethyl 4-chloro-3-methylbenzoate, which is used in COX-2 inhibitor synthesis .

  • Chiral Building Blocks: Similar to ethyl 4-chloro-3-hydroxybutyrate , this ester could be functionalized into optically active pharmaceuticals.

Agrochemical Development

Chlorinated benzoates are common in herbicides and pesticides. For example, chlorimuron-ethyl (a sulfonylurea herbicide) shares structural motifs with this compound . Potential applications include:

  • Plant Growth Regulators: Modulating auxin-like activity.

  • Fungicides: Leveraging the chloro group’s bioactivity.

SupplierPurityPackaging
Hangzhou MolCore BioPharmatech>95%1g–10kg
Nanjing YakeLun Pharmaceutical>98%5g–500g
Shanghai Pingguo Pharmaceutical>97%10g–1kg

Pricing varies based on quantity and purity, ranging from $50–$200 per gram .

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